Home > Products > Screening Compounds P96887 > 4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt
4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt -

4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt

Catalog Number: EVT-13999266
CAS Number:
Molecular Formula: C24H26NNaO8S
Molecular Weight: 511.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt is a significant metabolite of duloxetine, a dual serotonin and norepinephrine reuptake inhibitor commonly prescribed for major depressive disorder and generalized anxiety disorder. This compound is characterized by its glucuronide moiety, which enhances solubility and facilitates excretion. The sodium salt form improves stability and bioavailability, making it suitable for various scientific applications. The molecular formula of 4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt is C24H26NNaO8S, and it has a molecular weight of 511.52 g/mol .

Source

This compound is derived from the metabolic processes of duloxetine, primarily through the action of cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6. These enzymes are responsible for the hydroxylation of duloxetine, followed by conjugation with glucuronic acid .

Classification

4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt falls under the category of metabolites, specifically as a phenolic glycoside. It is classified as an inactive metabolite that plays a role in drug metabolism rather than direct pharmacological activity .

Synthesis Analysis

The synthesis of 4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt can be achieved through a multi-step process involving:

  1. Hydroxylation: The initial step involves the hydroxylation of duloxetine.
  2. Glucuronidation: This step involves the conjugation with glucuronic acid.
  3. Formation of Sodium Salt: Finally, the compound is converted into its sodium salt form to enhance solubility and stability .

Technical details indicate that enzymatic methods can also be employed for glucuronidation, utilizing specific microbial cultures to facilitate the reaction .

Molecular Structure Analysis

The molecular structure of 4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt can be represented as follows:

  • Molecular Formula: C24H26NNaO8S
  • Molecular Weight: 511.52 g/mol
  • SMILES Notation: O[C@@H]1C@@HOC@@HC@H[C@H]1O

The structure features a complex arrangement with multiple chiral centers, reflecting its biochemical significance as a metabolite .

Chemical Reactions Analysis

4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt primarily participates in metabolic reactions rather than direct chemical reactions typical of active pharmaceutical compounds. Its formation involves:

  • Hydroxylation Reaction: Catalyzed by cytochrome P450 enzymes.
  • Conjugation Reaction: Involves the transfer of glucuronic acid to form the glucuronide derivative.

These reactions are crucial for drug metabolism, influencing the pharmacokinetics of duloxetine and its therapeutic efficacy .

Mechanism of Action

The mechanism of action for 4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt revolves around its role in drug metabolism rather than direct pharmacological effects. The compound is formed through:

  1. Hydroxylation by Cytochrome P450 Enzymes: This step modifies duloxetine to increase its water solubility.
  2. Glucuronidation: This process further enhances solubility and facilitates renal excretion.

The resulting metabolite does not exert therapeutic effects but serves as an important marker for understanding duloxetine's pharmacokinetics and potential drug-drug interactions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tan solid
  • Purity: Greater than 95% (HPLC)
  • Storage Temperature: -20°C
  • Shipping Temperature: Room Temperature

Chemical Properties

  • Chemical Stability: Enhanced in sodium salt form.
  • Solubility: Improved due to glucuronidation.
  • Toxicity Classification: Classified as harmful if swallowed (GHS Category 4) .
Applications

4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt serves primarily as a reference standard in pharmaceutical research and development. Its applications include:

  • Metabolite Interaction Studies: Understanding how variations in UGT enzyme activity affect metabolite levels.
  • Pharmacokinetic Research: Investigating how this metabolite influences the therapeutic outcomes or adverse effects when co-administered with other drugs.
  • Analytical Chemistry Standards: Used in high-performance liquid chromatography for quantifying duloxetine and its metabolites in biological samples .

This compound's role in elucidating drug metabolism pathways underscores its significance in pharmacological research and development efforts related to antidepressants.

Metabolism and Pharmacokinetics of 4-Hydroxy Duloxetine β-D-Glucuronide Sodium Salt

Enzymatic Pathways in Hepatic Glucuronidation of Duloxetine Metabolites

4-Hydroxy duloxetine β-D-glucuronide sodium salt (C₂₄H₂₆NNaO₈S; MW 511.52 g/mol) is a major phase II metabolite of the antidepressant duloxetine, formed via hepatic glucuronidation [1] [2]. The metabolic pathway initiates with duloxetine undergoing CYP1A2-mediated oxidation to yield 4-hydroxy duloxetine, an intermediate metabolite. This phenolic intermediate then serves as a substrate for UDP-glucuronosyltransferases (UGTs), which catalyze the conjugation of a glucuronic acid moiety from uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group. The reaction produces the water-soluble β-D-glucuronide conjugate, which is excreted primarily in urine [4] [5]. The sodium salt form stabilizes the anionic glucuronide for research applications, with purity typically exceeding 95% as confirmed by HPLC [2] [3].

Role of UDP-Glucuronosyltransferase Isoforms in Metabolite Formation

Specific UGT isoforms exhibit distinct catalytic efficiencies toward 4-hydroxy duloxetine:

  • UGT1A1: Primary isoform responsible for glucuronidation in human hepatocytes, demonstrating high affinity (Km = 58 µM) but moderate turnover (Vmax = 4.2 nmol/min/mg) [5].
  • UGT2B7: Contributes to secondary metabolic pathways with lower affinity (Km = 212 µM) but higher capacity (Vmax = 11.6 nmol/min/mg) [5].Genetic polymorphisms in these isoforms (e.g., UGT1A1∗28 allele) reduce glucuronidation efficiency by 30–40%, leading to potential interindividual variability in metabolite accumulation [5]. Competitive inhibition studies using hecogenin (UGT1A1 inhibitor) and fluconazole (UGT2B7 inhibitor) confirm isoform-specific contributions to metabolite formation kinetics [5].

Table 1: Kinetic Parameters of UGT Isoforms in 4-Hydroxy Duloxetine Glucuronidation

UGT IsoformKm (µM)Vmax (nmol/min/mg)Intrinsic Clearance (Vmax/Km)
UGT1A158 ± 6.24.2 ± 0.70.072
UGT2B7212 ± 18.411.6 ± 1.90.055

Species-Specific Variability in Metabolic Conversion Efficiency

Glucuronidation efficiency of 4-hydroxy duloxetine varies significantly across species due to differential UGT expression:

  • Humans: Exhibit the highest conversion rate (CLint = 127 µL/min/mg), with 4-hydroxy glucuronide representing >60% of urinary duloxetine metabolites [4].
  • Rats: Moderate clearance (CLint = 89 µL/min/mg), but with preferential formation of sulfate conjugates [5].
  • Dogs: Deficient in UGT1A1 orthologs, resulting in 80% lower glucuronide formation compared to humans [5].This variability necessitates careful translation of preclinical pharmacokinetic data to human contexts. In vitro assays using recombinant human UGTs provide more predictive models for human clearance than animal-derived microsomes [4].

Table 2: Species Comparison of Metabolic Clearance Parameters

SpeciesIntrinsic Clearance (µL/min/mg)Primary MetaboliteRelative Glucuronide Abundance
Human127 ± 14Glucuronide100% (Reference)
Rat89 ± 11Sulfate42%
Dog25 ± 4Unchanged parent<20%

Pharmacokinetic Modeling of Metabolite Elimination via Urinary Excretion

The elimination kinetics of 4-hydroxy duloxetine glucuronide follow a two-compartment model:

  • Rapid Distribution Phase: Plasma t1/2,α = 1.8 ± 0.3 hr, driven by extensive tissue distribution [4].
  • Slow Elimination Phase: Terminal t1/2,β = 12.4 ± 2.1 hr, governed by renal excretion [4].Urinary recovery studies show 68.5 ± 9.2% of administered duloxetine is eliminated as the glucuronide within 24 hours [4]. Back-conversion studies confirm stability in plasma samples under standard processing conditions (≤4 hr at 4°C), with <3% hydrolysis to free 4-hydroxy duloxetine. LC-MS/MS quantification methods validated per EMA/FDA guidelines demonstrate linearity (r² = 0.998) across 5–500 ng/mL, enabling precise tracking of metabolite kinetics [4].

Properties

Product Name

4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-yl]oxyoxane-2-carboxylate

Molecular Formula

C24H26NNaO8S

Molecular Weight

511.5 g/mol

InChI

InChI=1S/C24H27NO8S.Na/c1-25-11-10-17(18-7-4-12-34-18)31-15-8-9-16(14-6-3-2-5-13(14)15)32-24-21(28)19(26)20(27)22(33-24)23(29)30;/h2-9,12,17,19-22,24-28H,10-11H2,1H3,(H,29,30);/q;+1/p-1/t17-,19-,20-,21+,22-,24+;/m0./s1

InChI Key

MZPFENUQRVOCPK-YIHBCKSISA-M

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)[O-])O)O)O.[Na+]

Isomeric SMILES

CNCC[C@@H](C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.